2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate
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Overview
Description
2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are widely used in various chemical processes due to their ability to act as intermediates in organic synthesis. This compound is characterized by the presence of an octanoyl group attached to a phenyl ring, which is further connected to an ethyl group and a p-toluene sulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 4-octanoylphenol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired sulfonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield corresponding alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to produce the corresponding phenol and sulfonic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
Substitution: Various sulfonate derivatives.
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Hydrolysis: Phenols and sulfonic acids.
Scientific Research Applications
2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various nucleophiles, leading to the formation of sulfonate esters or amides. This interaction is facilitated by the electrophilic nature of the sulfonate group, which makes it susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- Ethyl p-toluene sulfonate
- Methyl p-toluene sulfonate
- Propyl p-toluene sulfonate
- Isopropyl p-toluene sulfonate
Uniqueness
2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate is unique due to the presence of the octanoyl group, which imparts distinct chemical properties and reactivity compared to other sulfonates. This makes it particularly useful in specific synthetic applications where longer alkyl chains are required.
Properties
Molecular Formula |
C23H30O4S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H30O4S/c1-3-4-5-6-7-8-23(24)21-13-11-20(12-14-21)17-18-27-28(25,26)22-15-9-19(2)10-16-22/h9-16H,3-8,17-18H2,1-2H3 |
InChI Key |
PSPWQJROWCGRES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)CCOS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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